molecular formula C9H11F3N2S B14051104 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine

Katalognummer: B14051104
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: JQOIUKNHRAUWKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further substituted with an ethyl group and a hydrazine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.

Analyse Chemischer Reaktionen

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the hydrazine moiety can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

    1-(2-Ethyl-4-(trifluoromethylthio)phenyl)amine: This compound lacks the hydrazine moiety, which significantly alters its reactivity and biological activity.

    1-(2-Ethyl-4-(trifluoromethylthio)phenyl)ketone:

The uniqueness of this compound lies in its combination of the trifluoromethylthio group and the hydrazine moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H11F3N2S

Molekulargewicht

236.26 g/mol

IUPAC-Name

[2-ethyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2S/c1-2-6-5-7(15-9(10,11)12)3-4-8(6)14-13/h3-5,14H,2,13H2,1H3

InChI-Schlüssel

JQOIUKNHRAUWKM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1)SC(F)(F)F)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.